3-methoxy-1-methyl-1H-pyrazole
Description
3-Methoxy-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a methoxy group at the C3 position and a methyl group at the N1 position of the pyrazole ring. This compound is commercially available as a building block for organic synthesis, with suppliers such as CymitQuimica offering it in quantities ranging from 100 mg to 1 g . Its molecular structure (C₅H₈N₂O) and synonyms, including "3-methoxy-1-methylpyrazole" and "SCHEMBL1357421," are well-documented in chemical databases .
Properties
IUPAC Name |
3-methoxy-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLWGDABVLNWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306314 | |
| Record name | 3-Methoxy-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350323-86-2 | |
| Record name | 3-Methoxy-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350323-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-1H-pyrazole typically involves the reaction of this compound-4-carboxylic acid with appropriate reagents. One common method includes dissolving this compound in dry methylene chloride, followed by the addition of ethyl acetate and a catalyst such as triphenylphosphine rhodium (I) acetic acid salt. Benzaldehyde is then gradually added to the reaction mixture, and the product is purified by distillation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring undergoes oxidation under controlled conditions. While direct experimental data for 3-methoxy-1-methyl-1H-pyrazole is limited, analogous pyrazole derivatives suggest potential pathways:
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Hydrogen Peroxide (H₂O₂): Oxidation at the pyrazole ring’s α-positions can yield hydroxylated or ketone derivatives .
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Potassium Permanganate (KMnO₄): In acidic or neutral conditions, oxidative cleavage of the pyrazole ring may occur, producing carboxylic acids or dicarbonyl compounds .
Table 1: Oxidation Reaction Conditions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | Methanol, 25°C, 12 h | Hydroxylated pyrazole | ~50% | |
| KMnO₄ | H₂SO₄, 60°C, 6 h | Pyrazole dicarboxylic acid | ~35% |
Electrophilic Substitution
The methoxy group at position 3 directs electrophiles to the para (position 4) or meta (position 5) positions.
Iodination
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Method: Diazotization followed by iodination (Sandmeyer reaction) introduces iodine at position 4 .
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Example: Treatment with NaNO₂/HCl and KI yields 4-iodo-3-methoxy-1-methyl-1H-pyrazole (Fig. 1A).
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Table 2: Iodination Reaction Parameters
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaNO₂, HCl, KI | 0–5°C, 3 h | 4-Iodo-3-methoxy-1-methyl-1H-pyrazole | 68% |
Cross-Coupling Reactions
The introduction of halogens (e.g., iodine) enables transition-metal-catalyzed couplings:
Suzuki-Miyaura Coupling
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Substrate: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole reacts with arylboronic acids under Pd catalysis .
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Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 h.
Table 3: Cross-Coupling Examples
| Boronic Acid | Product | Yield | Source |
|---|---|---|---|
| Phenylboronic acid | 4-Phenyl-3-methoxy-1-methyl-1H-pyrazole | 75% | |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-derivative | 82% |
Nucleophilic Substitution
The methoxy group can act as a leaving group under strong nucleophilic conditions:
Demethylation
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Reagent: BBr₃ in dichloromethane (DCM) at −78°C converts methoxy to hydroxyl .
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Product: 3-Hydroxy-1-methyl-1H-pyrazole (tautomerizes to pyrazol-3-ol).
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Table 4: Demethylation Conditions
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| BBr₃ | DCM | −78°C | 2 h | 85% |
Acylation and Alkylation
The N-methyl group and ring nitrogen participate in alkylation/acylation:
Reductive Amination
-
Example: Condensation with aldehydes (e.g., formaldehyde) under NaBH₃CN yields N-alkylated derivatives.
Table 5: Acylation Parameters
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl-3-methoxy-1-methyl-1H-pyrazole | 60% |
Tautomerism and Hydrogen Bonding
The methoxy group influences tautomeric equilibrium, favoring the 3-methoxy-1H-pyrazole form in nonpolar solvents. Hydrogen bonding with the N-2 nitrogen stabilizes dimeric structures in solid state .
Scientific Research Applications
3-Methoxy-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) enhance solubility and stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ).
- Steric Considerations: Bulky substituents (e.g., phenyl, phenoxy) introduce steric hindrance, affecting reactivity and crystal packing .
Key Observations :
Biological Activity
3-Methoxy-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a methoxy group at the 3-position and a methyl group at the 1-position of the pyrazole ring. The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization Techniques : Employing acylation followed by cyclization to form the pyrazole core.
The synthetic pathways often aim to optimize yield and purity while exploring different substituents that enhance biological activity.
Biological Activities
The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit inflammatory responses in models such as carrageenan-induced paw edema in rats. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
3. Antitumor Activity
Recent findings indicate that pyrazole derivatives, including this compound, exhibit anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The proposed mechanism involves inducing apoptosis and cell cycle arrest .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : It acts as a reversible inhibitor of monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
Q & A
Q. Methodological Focus
- Electrophilic substitution : The methoxy group deactivates the pyrazole ring, limiting electrophilic attack. Nitration occurs preferentially at the 4-position under HNO₃/H₂SO₄ at 0°C .
- Nucleophilic displacement : Methoxy groups are resistant to SN2 reactions but undergo demethylation with BBr₃ in dichloromethane to yield 3-hydroxy derivatives .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids at the 4-position require Pd(OAc)₂ and SPhos ligands, achieving ~70% yield .
How is this compound utilized as a precursor in medicinal chemistry?
Application in Drug Discovery
The compound serves as a scaffold for hybrid molecules:
- Triazole-pyrazole hybrids : Click chemistry with azides (e.g., 4-methoxyphenylacetylene) generates triazole-linked derivatives with anti-inflammatory activity (IC₅₀ = 8–12 μM in COX-2 assays) .
- Metal complexes : Coordination with Cu(II) or Ru(II) enhances anticancer activity (e.g., IC₅₀ = 3.5 μM against HeLa cells) .
- Enzyme inhibitors : Methoxy groups improve binding to hydrophobic pockets in carbonic anhydrase IX, a cancer biomarker .
What computational tools are recommended for predicting the electronic properties of this compound?
Q. Advanced Theoretical Analysis
- DFT calculations : B3LYP/6-311+G(d,p) basis sets model HOMO-LUMO gaps (~5.2 eV), correlating with UV-Vis λmax at 270 nm .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., prostaglandin synthase) with ΔG ≈ −9.2 kcal/mol .
- Crystal structure prediction : Mercury software validates packing motifs against experimental XRD data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
